Molecular weight and formula of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
Molecular weight and formula of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde
The following technical guide details the molecular profile, synthesis, and application of 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde , a critical intermediate in the development of kinase inhibitors.
[1][2][3][4][5][6]
Executive Summary
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1512687-78-3) is a highly functionalized heterocyclic scaffold used primarily in medicinal chemistry.[1][2][3][4][5] It serves as a "linchpin" intermediate for the synthesis of LRRK2 (Leucine-Rich Repeat Kinase 2) inhibitors, which are currently under investigation for the treatment of Parkinson’s disease.
The molecule’s value lies in its orthogonal reactivity :
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C5-Aldehyde: Enables condensation reactions (reductive amination, Horner-Wadsworth-Emmons).[2]
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C4-Bromide: Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2]
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N1-Cyclopropyl: A privileged pharmacophore that improves metabolic stability and blood-brain barrier (BBB) permeability compared to alkyl chains.[2]
Chemical Identity & Physicochemical Properties[7][8]
| Property | Data |
| IUPAC Name | 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde |
| CAS Registry Number | 1512687-78-3 |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| Exact Mass | 213.9742 (for ⁷⁹Br) |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| SMILES | BrC1=C(C=O)N(C2CC2)N=C1 |
Synthetic Pathway (Protocol)
The synthesis of this molecule is non-trivial due to the competition between deprotonation (ortho-lithiation) and Lithium-Halogen exchange . The protocol below, derived from patent literature (WO2021080929A1), utilizes a kinetic deprotonation strategy to install the aldehyde regioselectively.
Reaction Scheme
Figure 1: Regioselective synthesis via C5-lithiation.[2][6][7] The bulky base (LDA) favors deprotonation over bromine exchange at low temperatures.
Detailed Experimental Protocol
Prerequisites:
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Atmosphere: Strictly anhydrous (Argon or Nitrogen).
-
Temperature Control: Dry ice/acetone bath (-78 °C).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-bromo-1-cyclopropyl-1H-pyrazole (1.0 eq) and anhydrous THF (approx. 4–5 mL per mmol of substrate).
-
Cooling: Cool the solution to -78 °C and allow it to equilibrate for 15 minutes.
-
Lithiation: Add Lithium Diisopropylamide (LDA) (1.5 eq, 1.0 M in THF/hexanes) dropwise via syringe pump or addition funnel over 20 minutes.
-
Formylation: Stir at -78 °C for 1 hour. Then, add anhydrous N,N-Dimethylformamide (DMF) (2.0 eq) dropwise.
-
Quench: Allow the mixture to warm to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl .
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Reactivity & Functionalization[8][9][11]
This molecule is a "divergent" scaffold. The aldehyde and bromide allow for the independent construction of complex drug candidates.
Figure 2: Divergent synthetic utility.[2] The scaffold allows orthogonal functionalization at C4 and C5.[8]
Key Applications in Drug Discovery
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LRRK2 Inhibitors: The 1-cyclopropyl-pyrazole core is a known pharmacophore in kinase inhibitors targeting LRRK2 (Parkinson's Disease).[2] The C5-aldehyde is often converted to a secondary amine or a heterocycle to engage the kinase hinge region or solvent front.
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Metabolic Stability: The cyclopropyl group resists oxidative metabolism (CYP450) better than isopropyl or ethyl groups, extending the half-life of the final drug candidate.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be limited, handle as a potent chemical precursor.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8 °C under inert gas (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.[2]
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
-
Denali Therapeutics Inc. (2021). N-(Heteroaryl) Quinazolin-2-amine Derivatives as LRRK2 Inhibitors. WO2021080929A1.[9] (Describes the specific lithiation protocol for the synthesis of the title compound).
-
BLD Pharmatech. (2024). Product Analysis: 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1512687-78-3).[1][2][3][4][5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-1-cyclopropyl-1H-pyrazole.
Sources
- 1. 2054953-15-8|4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 1383855-42-2|4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 3. 2135535-07-6|4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 1708437-32-4|4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 5. 100305-93-9|1-Isopropyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 9. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
